[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334149-43-7
VCID: VC6416160
InChI: InChI=1S/C11H14N2.ClH/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13;/h1-5,8H,6-7,9,12H2;1H
SMILES: C1C=CCN1C2=CC=CC(=C2)CN.Cl
Molecular Formula: C11H15ClN2
Molecular Weight: 210.71

[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride

CAS No.: 1334149-43-7

Cat. No.: VC6416160

Molecular Formula: C11H15ClN2

Molecular Weight: 210.71

* For research use only. Not for human or veterinary use.

[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride - 1334149-43-7

Specification

CAS No. 1334149-43-7
Molecular Formula C11H15ClN2
Molecular Weight 210.71
IUPAC Name [3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H14N2.ClH/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13;/h1-5,8H,6-7,9,12H2;1H
Standard InChI Key QMVZVHRYHVUQTH-UHFFFAOYSA-N
SMILES C1C=CCN1C2=CC=CC(=C2)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, [3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine hydrochloride, reflects its two primary components:

  • A 2,5-dihydropyrrole ring: A five-membered heterocycle with one nitrogen atom and two double bonds, contributing partial unsaturation.

  • A 3-substituted benzylamine group: The phenyl ring is para-substituted with a methanamine (-CH₂NH₂) group, which is protonated as a hydrochloride salt.

The Standard InChIKey (QMVZVHRYHVUQTH-UHFFFAOYSA-N) and SMILES (C1C=CCN1C2=CC=CC(=C2)CN.Cl) provide unambiguous representations of its connectivity and stereoelectronic features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₅ClN₂
Molecular Weight210.71 g/mol
Hydrogen Bond Donor Count2 (NH₂⁺ and HCl)
Hydrogen Bond Acceptor Count3 (N, Cl⁻)
Topological Polar Surface Area24.7 Ų

Synthesis and Preparation

Synthetic Pathways

While no explicit protocols for synthesizing [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride are documented, analogous compounds suggest a multi-step strategy:

  • Pyrrole Functionalization: Alkylation or arylation of pyrrole derivatives to introduce the phenyl group.

  • Methanamine Installation: Reductive amination or nucleophilic substitution to attach the -CH₂NH₂ moiety.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Challenges include regioselectivity in pyrrole substitution and maintaining the dihydro state during reactions.

Purification and Characterization

Hypothetical purification methods may involve recrystallization from ethanol/water mixtures or chromatographic techniques. Spectroscopic characterization would rely on:

  • ¹H/¹³C NMR: To confirm the dihydropyrrole ring’s proton environment and aromatic substitution pattern.

  • Mass Spectrometry: Validation of the molecular ion peak at m/z 210.71.

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but the hydrochloride salt form suggests moderate water solubility due to ionic character. The compound is likely stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure.

Computational Predictions

  • LogP: Estimated at 2.1 (moderate lipophilicity).

  • pKa: The protonated amine (NH₃⁺) likely has a pKa ~8.5, while the pyrrole nitrogen remains non-basic.

CompoundTarget ActivityReference
TAK-438 (Pyrrole derivative)Potassium-competitive acid blocker
Pyrvinium pamoateAntitumor (glucose starvation)
Z24 (Pyrrole-indole hybrid)Anti-angiogenic

Hypothetical Therapeutic Applications

  • Central Nervous System (CNS) Disorders: The benzylamine group may enable interactions with monoamine transporters or receptors .

  • Anticancer Agents: Pyrrole rings often intercalate DNA or inhibit tubulin polymerization .

  • Antimicrobials: Nitrogen heterocycles disrupt microbial cell membranes or enzymes.

PrecautionGuideline
Personal ProtectionGloves, goggles, respiratory mask
StorageCool, dry place in airtight container
DisposalIncineration or approved chemical waste

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods for pyrrole functionalization.

  • In Vitro Profiling: Screening against cancer cell lines, microbial strains, and neurological targets.

  • ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity.

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